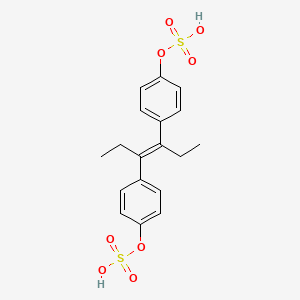![molecular formula C10H10N2O B13736128 Acetamide, N-[2-(cyanomethyl)phenyl]- CAS No. 36268-59-4](/img/structure/B13736128.png)
Acetamide, N-[2-(cyanomethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2-(cyanomethyl)phenyl]- is an organic compound with the molecular formula C10H10N2O It is a derivative of acetamide where the acetamide group is substituted with a 2-(cyanomethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(cyanomethyl)phenyl]- can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under different conditions, such as:
Neat Methods: Stirring the reactants without solvent at room temperature.
Steam Bath: Stirring the reactants without solvent at 70°C for 6 hours, followed by stirring at room temperature overnight.
Industrial Production Methods
Industrial production of Acetamide, N-[2-(cyanomethyl)phenyl]- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(cyanomethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The active hydrogen on the cyano group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Acetamide, N-[2-(cyanomethyl)phenyl]- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(cyanomethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Acetamide, N-[2-(cyanomethyl)phenyl]- include:
- N-(4-(cyanomethyl)phenyl)-2-(3,4-dimethylphenyl)acetamide
- N-(2-(cyanomethyl)phenyl)acetamide
- N-(4-cyanomethyl-2-nitro-phenyl)-acetamide
Uniqueness
Acetamide, N-[2-(cyanomethyl)phenyl]- is unique due to its specific substitution pattern and the presence of both the acetamide and cyanomethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
36268-59-4 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-[2-(cyanomethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H10N2O/c1-8(13)12-10-5-3-2-4-9(10)6-7-11/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
JBFOBBGWDSHIHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


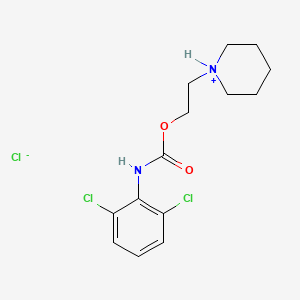
![2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine](/img/structure/B13736058.png)
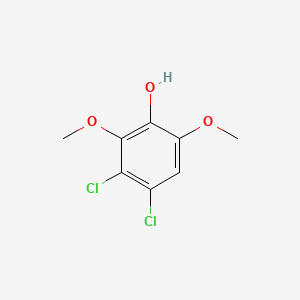

![Triethoxy[2-(2-pyridyl)ethyl]silane](/img/structure/B13736069.png)

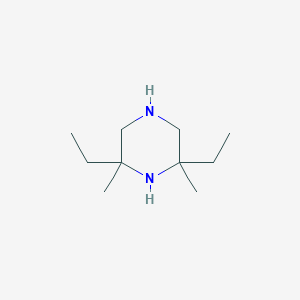
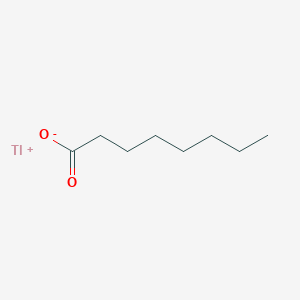
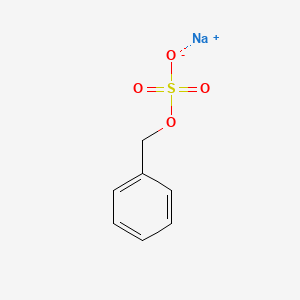
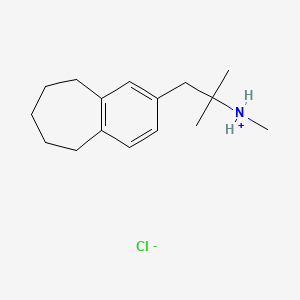
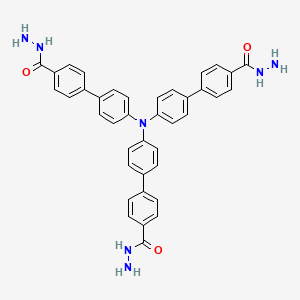

![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)
